molecular formula C7H11F3O B1445792 (1-(Trifluoromethyl)cyclopentyl)methanol CAS No. 371917-15-6

(1-(Trifluoromethyl)cyclopentyl)methanol

Cat. No. B1445792
CAS RN: 371917-15-6
M. Wt: 168.16 g/mol
InChI Key: FQMLZFAOOOZAIM-UHFFFAOYSA-N
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Description

(1-(Trifluoromethyl)cyclopentyl)methanol, also known as CF3-CPM, is a bicyclic alcohol with a trifluoromethyl group attached to a cyclopentane ring. It has a CAS Number of 371917-15-6 and a molecular weight of 168.16 .


Molecular Structure Analysis

The molecular formula of (1-(Trifluoromethyl)cyclopentyl)methanol is C7H11F3O .


Physical And Chemical Properties Analysis

(1-(Trifluoromethyl)cyclopentyl)methanol is a liquid . Unfortunately, other physical and chemical properties are not available in the search results.

Scientific Research Applications

Pharmaceutical Development

(1-(Trifluoromethyl)cyclopentyl)methanol: is utilized in the synthesis of various pharmacologically active compounds. The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . This compound can serve as a precursor in the development of new therapeutic agents, particularly in the realm of anti-inflammatory and analgesic medications.

Agrochemical Synthesis

The trifluoromethyl group is also significant in the agrochemical industry. (1-(Trifluoromethyl)cyclopentyl)methanol may be used to create compounds with potential as pesticides or herbicides. Its incorporation into agrochemicals can improve their environmental stability and efficacy .

properties

IUPAC Name

[1-(trifluoromethyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMLZFAOOOZAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280564
Record name 1-(Trifluoromethyl)cyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Trifluoromethyl)cyclopentyl)methanol

CAS RN

371917-15-6
Record name 1-(Trifluoromethyl)cyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371917-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Trifluoromethyl)cyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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